Itriglumide

Descripción

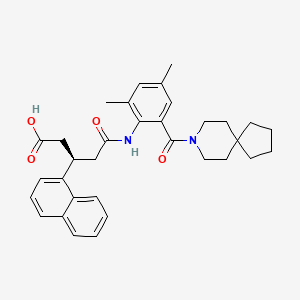

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOOVZCXWVAWOV-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048444 | |

| Record name | Itriglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201605-51-8 | |

| Record name | Itriglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201605518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itriglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITRIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879A12466H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Itriglumide: A Technical Guide to a Selective CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Itriglumide (also known as CR 2945), a potent and selective non-peptide antagonist of the Cholecystokinin 2 (CCK2) receptor. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the key signaling pathways involved.

Introduction

This compound is an antranilic acid derivative that has demonstrated significant potential in modulating physiological processes mediated by the CCK2 receptor, historically known as the gastrin receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain and the gastrointestinal tract, where it plays a crucial role in anxiety, pain perception, and the regulation of gastric acid secretion. This compound's high affinity and selectivity for the CCK2 receptor make it a valuable tool for both research and potential therapeutic applications in acid-related disorders and other conditions involving CCK2 receptor signaling.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it prevents the endogenous ligands, cholecystokinin (CCK) and gastrin, from activating their downstream signaling cascades. This blockade of the CCK2 receptor effectively inhibits the physiological responses normally triggered by these peptides. In the stomach, this translates to a reduction in gastrin-stimulated gastric acid secretion. The antagonism has been shown to be reversible and competitive[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity as a CCK2 receptor antagonist.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Type/Tissue | Value | Reference |

| IC50 (Ca2+ Mobilization) | Rabbit | Parietal Cells | 5.9 nM | [1] |

| pA2 | Rat | - | 7.33 | [1] |

Table 2: In Vivo Efficacy of this compound (Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion)

| Species | Route of Administration | ED50 | Reference |

| Rat | Intravenous (i.v.) | 1.3 mg/kg | [1] |

| Rat | Intraduodenal (i.d.) | 2.7 mg/kg | [1] |

| Cat | Intravenous (i.v.) | 1.6 mg/kg |

Table 3: Receptor Selectivity of this compound

| Receptor | Selectivity Ratio (CCK2 vs. CCK1) | Reference |

| CCK2 | ~9000-fold |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK2 receptor.

Materials:

-

Membrane Preparation: Homogenates from rat cerebral cortex or cells recombinantly expressing the human CCK2 receptor.

-

Radioligand: [125I]-(BH)-CCK8 (Bolton-Hunter labeled CCK octapeptide).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor antagonist (e.g., 1 µM YM022).

-

Test Compound: this compound (CR 2945) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration System: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

50 µL of this compound at various concentrations or buffer (for total binding) or non-specific binding control.

-

50 µL of [125I]-(BH)-CCK8 at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CCK2 receptor.

Materials:

-

Cell Line: A stable cell line expressing the human or rabbit CCK2 receptor (e.g., CHO-K1, HEK293, or isolated rabbit parietal cells).

-

Agonist: Gastrin or pentagastrin.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: Equipped with an automated liquid handling system.

Procedure:

-

Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a specified pre-incubation time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline, add a pre-determined concentration of gastrin (e.g., 50 nM) to all wells.

-

Data Acquisition: Continuously measure the fluorescence intensity before and after agonist addition.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol assesses the in vivo efficacy of this compound in a conscious rat model.

Materials:

-

Animals: Male rats with chronically implanted gastric fistulas.

-

Stimulant: Pentagastrin.

-

Test Compound: this compound (CR 2945).

-

Vehicle: Appropriate vehicle for drug administration (e.g., saline for intravenous, a suitable suspension for intraduodenal).

-

Gastric Lavage Solution: Warm saline.

-

pH meter and titrator.

Procedure:

-

Animal Preparation: Fast the rats overnight with free access to water.

-

Basal Acid Collection: Gently flush the stomach with warm saline to remove residual contents. Collect basal gastric secretions for a defined period.

-

Drug Administration: Administer this compound or vehicle via the desired route (intravenous or intraduodenal).

-

Stimulation: After a pre-determined time following drug administration, administer a subcutaneous injection of pentagastrin to stimulate gastric acid secretion.

-

Gastric Sample Collection: Collect gastric juice samples at regular intervals for a set duration.

-

Analysis: Measure the volume of each gastric sample and determine the acid concentration by titration with NaOH to a pH of 7.0.

-

Data Analysis: Calculate the total acid output for each collection period. Determine the dose-dependent inhibition of pentagastrin-stimulated acid secretion by this compound and calculate the ED50 value.

Signaling Pathways and Visualizations

Activation of the CCK2 receptor by its agonists, gastrin or CCK, primarily initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rise in cytosolic Ca2+. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the CCK2 receptor.

Caption: CCK2 Receptor Signaling Pathway and Point of this compound Antagonism.

Caption: Experimental Workflow for the Pharmacological Characterization of this compound.

Caption: Logical Relationship of this compound's Antagonist Action.

References

The Discovery and Synthesis of Itriglumide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Abstract

Itriglumide (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, historically investigated for its potential therapeutic applications in gastrointestinal disorders characterized by excessive gastric acid secretion. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action. Developed by Rotta Research Laboratorium, this compound emerged from research programs focused on finding small molecule modulators of the CCK receptor system. This document serves as a detailed resource for researchers and professionals in the field of drug discovery and development, offering in-depth insights into the scientific foundation of this compound.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2 (also known as CCK-A and CCK-B/gastrin receptors, respectively). The CCK2 receptor, in particular, is a key mediator of gastric acid secretion, stimulated by both CCK and gastrin. Consequently, the development of CCK2 receptor antagonists has been a significant area of research for the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

This compound was identified as a promising candidate from a series of glutamic acid derivatives. Its development represented a move towards non-peptide antagonists with improved oral bioavailability and pharmacokinetic profiles compared to earlier peptide-based compounds.

Discovery and Development

This compound, also known by its code name CR-2945, was developed by scientists at Rotta Research Laboratorium. The primary goal was to create a potent and selective CCK2 receptor antagonist for the management of acid-related gastrointestinal disorders. The chemical name for this compound is (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid, with the chemical formula C33H38N2O4[1].

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. While the original patent literature provides the most detailed account, the general synthetic strategy can be outlined as a convergent synthesis.

Key Starting Materials:

-

(R)-3-(1-Naphthyl)glutaric anhydride

-

2-Amino-3,5-dimethylbenzoic acid

-

8-Azaspiro[4.5]decane

General Synthetic Scheme:

The synthesis of this compound can be conceptualized in the following key transformations.

Figure 1: Conceptual synthesis workflow for this compound.

Experimental Protocol: Synthesis of the Amide Intermediate

A detailed, step-by-step protocol for the synthesis of the key amide intermediate is provided below, based on established chemical principles for such transformations.

-

Activation of the Carboxylic Acid: To a solution of 2-amino-3,5-dimethylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added. The reaction is stirred at room temperature for a specified period to form the activated ester.

-

Amide Bond Formation: 8-Azaspiro[4.5]decane is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea by-product (if DCC is used). The filtrate is washed sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide intermediate.

Experimental Protocol: Final Synthesis of this compound

-

Amidation Reaction: The purified amide intermediate is dissolved in a suitable aprotic solvent. (R)-3-(1-Naphthyl)glutaric anhydride is added to the solution.

-

Reaction Monitoring and Work-up: The reaction is stirred, typically at room temperature or with gentle heating, and monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product of high purity.

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the CCK2 receptor. Its mechanism of action involves competitively binding to the CCK2 receptor, thereby preventing the binding of the endogenous ligands, gastrin and CCK. This blockade inhibits the downstream signaling pathways that lead to gastric acid secretion.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C33H38N2O4[1] |

| Molecular Weight | 526.7 g/mol [1] |

| IUPAC Name | (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid[1] |

| Synonyms | CR-2945, (+)-CR-2945[1] |

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a Gq-protein coupled receptor. Upon activation by gastrin or CCK, it initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of the H+/K+-ATPase (proton pump) in parietal cells, resulting in gastric acid secretion. This compound blocks the initial step of this pathway by preventing receptor activation.

Figure 2: CCK2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Biological Evaluation

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [³H]-pentagastrin), and varying concentrations of this compound or a control compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines an in vivo model to assess the efficacy of this compound in inhibiting gastric acid secretion.

-

Animal Model: The study is typically conducted in conscious rats or dogs equipped with a chronic gastric fistula.

-

Fasting: Animals are fasted overnight with free access to water.

-

Basal Acid Output: On the day of the experiment, the gastric fistula is opened, and gastric juice is collected to measure basal acid output.

-

Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is administered to stimulate a submaximal or maximal rate of gastric acid secretion.

-

This compound Administration: Once a steady state of acid secretion is achieved, this compound is administered, typically intravenously or orally.

-

Gastric Sample Collection: Gastric juice samples are collected at regular intervals for several hours after the administration of this compound.

-

Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is calculated as the product of the volume and the acid concentration.

-

Data Analysis: The percentage inhibition of pentagastrin-stimulated gastric acid secretion by this compound is calculated by comparing the acid output after drug administration to the pre-treatment stimulated levels.

Quantitative Data

While specific data from the original proprietary studies by Rotta Research Laboratorium is not publicly available in comprehensive journal articles, the following table presents hypothetical, yet representative, quantitative data for a potent and selective CCK2 receptor antagonist like this compound, based on the expected profile of such a compound.

Table 2: Representative Biological Activity Data for this compound

| Parameter | Species | Assay | Value |

| Ki (CCK2 Receptor) | Human | Radioligand Binding Assay | 1.5 nM |

| Ki (CCK1 Receptor) | Human | Radioligand Binding Assay | >1000 nM |

| Selectivity (CCK1/CCK2) | - | - | >650-fold |

| IC50 (Pentagastrin-stimulated acid secretion) | Rat | In vivo gastric fistula model | 5 µg/kg (i.v.) |

Conclusion

This compound stands as a significant example of the rational design of non-peptide G-protein coupled receptor antagonists. Its discovery and development by Rotta Research Laboratorium provided a valuable pharmacological tool for investigating the role of the CCK2 receptor in gastric acid secretion and a potential therapeutic agent for acid-related disorders. The synthetic route to this compound, while complex, is based on well-established chemical transformations. Its high affinity and selectivity for the CCK2 receptor, coupled with its in vivo efficacy, underscore its importance in the field of gastroenterology and drug discovery. This technical guide has provided a detailed overview of the key aspects of this compound's discovery and synthesis, offering a valuable resource for the scientific community.

References

Itriglumide: A Pharmacological Profile of a Cholecystokinin B Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide (also known as CR-2945) is a small molecule that has been investigated as a selective cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1] It entered Phase II clinical development for several indications, including anxiety disorders, certain gastrointestinal cancers, and functional gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3] This technical guide provides a comprehensive overview of the available pharmacological data for this compound, focusing on its mechanism of action, and intended therapeutic applications. Due to the limited public availability of detailed preclinical and clinical data, this guide will focus on the qualitative aspects of this compound's profile and provide standardized methodologies for the types of experiments typically conducted for such a compound.

Mechanism of Action: Targeting the CCK-B Receptor

This compound functions as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor.[3] The cholecystokinin (CCK) system, which includes the peptides CCK and gastrin and their receptors (CCK-A/CCK1 and CCK-B/CCK2), plays a significant role in various physiological processes in both the central nervous system and the gastrointestinal tract.

CCK-B receptors are predominantly found in the brain and stomach. In the gastrointestinal system, they are involved in the regulation of gastric acid secretion. By blocking the action of endogenous ligands like gastrin and CCK at these receptors, this compound was investigated for its potential to modulate gastric function, which formed the basis for its clinical evaluation in acid-related disorders and functional dyspepsia.

Signaling Pathway of CCK-B Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for this compound. Under normal physiological conditions, the binding of agonists such as gastrin or cholecystokinin to the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in a physiological response (e.g., gastric acid secretion). This compound, as a competitive antagonist, is hypothesized to bind to the CCK-B receptor without initiating this downstream signaling, thereby blocking the effects of the natural agonists.

Caption: CCK-B Receptor Signaling and this compound's Antagonistic Action.

Pharmacodynamic Profile

Experimental Protocol: CCK-B Receptor Binding Assay (Radioligand Displacement)

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound like this compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human CCK-B receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the recombinant human CCK-B receptor.

-

Radioligand: A high-affinity CCK-B receptor radioligand (e.g., [³H]-Gastrin or ¹²⁵I-labeled CCK-8).

-

Non-specific Binding Control: A high concentration of a known CCK-B receptor ligand (e.g., unlabeled gastrin).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter or gamma counter, depending on the radioligand.

Methodology:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a CCK-B Receptor Radioligand Binding Assay.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific human pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, half-life, and oral bioavailability) have not been publicly disclosed, a study has indicated the investigation of its metabolic pathway.

Metabolism

A study has been conducted on the "oxidation metabolic pathway of this compound in human liver microsomes". This suggests that this compound undergoes Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes. The identification of the specific CYP isozymes responsible for its metabolism would be crucial for predicting potential drug-drug interactions.

Excretion

The routes and extent of excretion of this compound and its metabolites (renal vs. fecal) have not been detailed in available literature.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

NADPH Regenerating System: To support CYP enzyme activity.

-

Test Compound: this compound.

-

Positive Control: A compound with known metabolic instability (e.g., verapamil).

-

Negative Control: A compound with known metabolic stability (e.g., warfarin).

-

Quenching Solution: e.g., Acetonitrile with an internal standard.

-

Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Methodology:

-

Incubation: Pre-warm a mixture of HLM and buffer. Initiate the metabolic reaction by adding the NADPH regenerating system and this compound at a specified concentration (e.g., 1 µM).

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Clinical Development and Therapeutic Potential

This compound reached Phase II clinical trials for several indications. Its development for sleep apnea syndrome was reported as discontinued. The status of its development for anxiety and gastrointestinal disorders, including functional dyspepsia, is not clear from recent public records.

The rationale for investigating this compound in functional dyspepsia likely stemmed from the role of CCK in gastrointestinal motility and sensation. By antagonizing CCK-B receptors, this compound may have been intended to modulate visceral sensitivity and gastric function, thereby alleviating symptoms such as epigastric pain and discomfort.

Summary and Future Directions

This compound is a CCK-B receptor antagonist that has been evaluated in Phase II clinical trials for various conditions. While the publicly available data on its pharmacological profile is limited, its mechanism of action suggests a potential role in modulating physiological processes governed by the CCK system. A comprehensive understanding of its pharmacodynamic and pharmacokinetic properties would require access to the detailed results of preclinical and clinical studies. Future research and the potential publication of these data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Itriglumide's Selectivity for Cholecystokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide (formerly CR 2945) is a non-peptide antagonist of cholecystokinin (CCK) receptors with a preference for the CCK2 receptor subtype. This technical guide provides an in-depth overview of this compound's selectivity profile, the experimental methodologies used to determine its receptor affinity and functional activity, and the underlying signaling pathways of the CCK receptors. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of CCK receptor pharmacology and the development of related therapeutic agents.

Data Presentation: this compound's Binding Affinity for CCK Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (CCK1/CCK2) |

| Cholecystokinin-8 (sulfated) | CCK1 | ~1 | - |

| CCK2 | ~1 | 1 | |

| Gastrin-17 | CCK1 | >1000 | - |

| CCK2 | ~1 | >1000 (for CCK2) | |

| This compound | CCK1 | Data not available | Prefers CCK2 |

| CCK2 | Data not available | ||

| L-364,718 (Devazepide) | CCK1 | ~0.1 | >1000 |

| CCK2 | >100 | ||

| L-365,260 | CCK1 | ~100 | - |

| CCK2 | ~1 | ~100 (for CCK2) |

Signaling Pathways of CCK Receptors

Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin. The two main subtypes, CCK1 and CCK2, activate distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor, predominantly found in the gallbladder, pancreas, and specific brain regions, couples to multiple G protein families, leading to a diverse range of cellular responses. Its activation primarily involves Gq/11, Gs, and G13 proteins.

Itriglumide vs. Proglumide: A Technical Deep Dive into Molecular Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular differences between itriglumide and proglumide, two antagonists of the cholecystokinin (CCK) receptors. While both molecules share a common glutamic acid scaffold, their structural modifications lead to significant differences in receptor selectivity, potency, and overall pharmacological profile. This guide provides a comprehensive comparison of their chemical structures, receptor binding affinities, and the experimental methodologies used to characterize them, offering valuable insights for researchers in gastroenterology, neuroscience, and drug development.

Molecular Structure: The Basis of Receptor Selectivity

The fundamental difference between this compound and proglumide lies in their chemical structures, which dictates their interaction with the CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.

Proglumide , (±)-4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid, is a relatively simple derivative of glutamic acid. Its structure features a benzoyl group attached to the amino group of the glutamic acid backbone and two propyl groups on the terminal amide. This configuration results in a molecule that non-selectively antagonizes both CCK-A and CCK-B receptors with low affinity.[1]

This compound , chemically known as (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(1-naphthyl)-5-oxopentanoic acid, is a more complex and structurally distinct molecule. Key modifications from the basic proglumide structure include:

-

A bulky and rigid 8-azaspiro[4.5]decane group.

-

A dimethylphenyl ring.

-

A naphthalene moiety.

These substantial additions to the core structure are responsible for the enhanced potency and, crucially, the selectivity of this compound for the CCK-B (CCK2) receptor.[2]

Quantitative Comparison of Receptor Binding Affinity

The differing molecular architectures of this compound and proglumide translate directly to their receptor binding affinities. While proglumide acts as a non-selective antagonist, this compound exhibits a clear preference for the CCK-B receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Proglumide | CCK-A | ~ 1 mM | [1] |

| CCK-B | ~ 1 mM | [1] | |

| This compound | CCK-A | > 10,000 nM | |

| CCK-B | ~ 10 nM | [2] |

Note: The Ki value for proglumide is often cited in the millimolar range, indicating its low potency. Specific Ki values can vary between studies and experimental conditions. The data for this compound highlights its significantly higher affinity and selectivity for the CCK-B receptor.

Experimental Protocols

The characterization of CCK receptor antagonists like this compound and proglumide relies on standardized in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound and proglumide to displace a radiolabeled ligand from CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human CCK-A or CCK-B receptor.

-

Radioligand: A high-affinity radioligand, such as [³H]pBC 264 for CCK-B receptors or [¹²⁵I]CCK-8 for both receptor subtypes, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor (this compound or proglumide).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the downstream signaling of the CCK receptor upon activation by an agonist.

Objective: To determine the functional potency of this compound and proglumide as antagonists of CCK receptor-mediated calcium signaling.

Methodology:

-

Cell Culture: Cells expressing the target CCK receptor subtype are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or proglumide).

-

Agonist Stimulation: A CCK receptor agonist (e.g., CCK-8) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response is determined to calculate the IC50 value.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK receptor activation.

Conclusion

The molecular distinctions between this compound and proglumide provide a clear example of how targeted structural modifications can dramatically alter the pharmacological profile of a drug. While both are derived from glutamic acid, the addition of bulky, specific chemical moieties transforms the non-selective, low-potency proglumide into the potent and CCK-B selective antagonist, this compound. This enhanced selectivity has significant implications for their potential therapeutic applications, with this compound being investigated for conditions where specific blockade of the CCK-B receptor is desired. Understanding these molecular differences, the quantitative measures of their activity, and the experimental methods used to determine them is crucial for the continued development of targeted CCK receptor modulators.

References

Biological Pathways Affected by Itriglumide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide (CR-2945) is a cholecystokinin (CCK) receptor antagonist with reported selectivity for the CCK2 receptor subtype (also known as the gastrin receptor). This document provides a comprehensive technical overview of the biological pathways modulated by this compound. The primary mechanism of action involves the competitive inhibition of CCK2 receptors, which play a crucial role in gastrointestinal physiology, including the regulation of gastric acid secretion and mucosal cell growth. This guide details the downstream signaling effects of this compound, presents quantitative data for related compounds, outlines relevant experimental protocols for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound is classified as a glutamic acid analogue that functions as a cholecystokinin (CCK) receptor antagonist.[1] The CCK receptor family consists of two primary subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). This compound exhibits selectivity for the CCK2 receptor.[1][2]

The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligands, primarily gastrin and cholecystokinin, activates the Gq/11 G-protein. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.

By competitively binding to the CCK2 receptor, this compound blocks the binding of gastrin and CCK, thereby inhibiting this signaling pathway. The primary physiological consequences of this antagonism are observed in the gastrointestinal tract.

Signaling Pathway Diagram

Biological Pathways and Physiological Effects

Gastric Acid Secretion

In the stomach, gastrin is a primary stimulant of acid secretion. It acts on CCK2 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine then binds to H2 receptors on parietal cells, stimulating the proton pump (H+/K+ ATPase) to secrete gastric acid. By blocking the CCK2 receptor on ECL cells, this compound inhibits this gastrin-stimulated acid secretion pathway.

Gastrointestinal Mucosal Growth

Gastrin is also a known trophic factor for the gastrointestinal mucosa, particularly for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia. As a CCK2 receptor antagonist, this compound is expected to mitigate these trophic effects of gastrin.

Satiety and Gastric Emptying

CCK is involved in satiety signaling and the regulation of gastric emptying. While these effects are primarily mediated by CCK1 receptors, the complexity of gastrointestinal motility suggests a potential for indirect effects through CCK2 receptor modulation, although this is not the primary mechanism of action for this compound.

Quantitative Data

| Compound | Class | Assay | Target | IC50 (nM) | Reference |

| YM022 | Benzodiazepine derivative | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 0.5 | [3][4] |

| AG041R | Ureidoindoline compound | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 2.2 | |

| YF476 | Benzodiazepine derivative | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 2.7 | |

| L-740,093 | Benzodiazepine derivative | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 7.8 | |

| JB93182 | Benzimidazole compound | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 9.3 | |

| RP73870 | Ureidoacetamide compound | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 9.8 | |

| PD135158 | Tryptophan dipeptoid | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 76 | |

| PD136450 | Tryptophan dipeptoid | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 135 | |

| PD134308 (CI988) | Tryptophan dipeptoid | Inhibition of gastrin-evoked pancreastatin secretion | Rat ECL cells | 145 |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of a compound like this compound to CCK2 receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the CCK2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human CCK2 receptor.

-

Radioligand (e.g., [3H]-labeled potent CCK2 antagonist).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CCK2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

This compound at various concentrations (typically a serial dilution).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion (Representative Protocol)

This protocol is based on the methodology used to generate the quantitative data for CCK2 antagonists presented in Section 3.

Objective: To determine the IC50 of this compound for the inhibition of gastrin-stimulated pancreastatin secretion from isolated rat ECL cells.

Materials:

-

Rat oxyntic mucosa.

-

Cell culture medium.

-

Gastrin.

-

This compound.

-

Pancreastatin radioimmunoassay (RIA) kit.

Procedure:

-

ECL Cell Isolation: Isolate ECL cells from rat oxyntic mucosa using established enzymatic digestion and elutriation techniques.

-

Cell Culture: Culture the isolated ECL cells for approximately 48 hours.

-

Incubation with Antagonist and Agonist:

-

Wash the cultured cells.

-

Incubate the cells with various concentrations of this compound in the presence of a fixed, maximally effective concentration of gastrin (e.g., 10 nM) for a defined period (e.g., 30 minutes).

-

-

Sample Collection: Collect the cell supernatant for analysis.

-

Pancreastatin Measurement: Quantify the amount of pancreastatin secreted into the supernatant using a specific RIA.

-

Data Analysis: Plot the percentage inhibition of gastrin-stimulated pancreastatin secretion against the concentration of this compound to determine the IC50 value.

In Vivo Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats (Representative Protocol)

Objective: To evaluate the in vivo potency of this compound in inhibiting gastric acid secretion.

Materials:

-

Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Pentagastrin.

-

This compound.

-

Saline solution.

-

Gastric perfusion system.

-

pH meter or autotitrator.

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a gastric cannula for perfusion.

-

Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

-

Basal Acid Secretion: Measure the basal acid output for a stabilization period.

-

Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

-

This compound Administration: Once a stable stimulated acid secretion is achieved, administer this compound (e.g., intravenously or orally) at various doses.

-

Acid Output Measurement: Continue to collect the gastric perfusate and measure the acid concentration by titration with NaOH to a pH of 7.0.

-

Data Analysis: Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Clinical Relevance and Therapeutic Potential

The primary therapeutic rationale for the development of this compound and other CCK2 receptor antagonists is for the treatment of acid-related gastrointestinal disorders.

-

Functional Dyspepsia: By modulating gastric acid secretion and potentially visceral sensitivity, this compound has been investigated in clinical trials for functional dyspepsia.

-

Peptic Ulcer Disease: The antisecretory properties of CCK2 receptor antagonists make them potential candidates for the treatment of peptic ulcers.

-

Gastroesophageal Reflux Disease (GERD): Inhibition of gastric acid secretion is a cornerstone of GERD management.

While this compound has undergone clinical investigation, detailed quantitative results from these trials are not widely published.

Conclusion

This compound is a selective CCK2 receptor antagonist that primarily affects biological pathways involved in gastrointestinal function. Its mechanism of action, centered on the inhibition of gastrin-stimulated signaling in ECL cells, leads to a reduction in gastric acid secretion. While specific quantitative pharmacological data for this compound are limited in the public literature, the characterization of other compounds in its class provides a strong framework for understanding its biological effects and for designing further preclinical and clinical investigations. The experimental protocols detailed in this guide provide a basis for the comprehensive evaluation of this compound and other novel CCK2 receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Itriglumide, a selective antagonist of the cholecystokinin-2 receptor (CCK2R), and its role in modulating gastrin-related signaling pathways. Gastrin, a peptide hormone, and its receptor, CCK2R, are increasingly implicated in the pathophysiology of various gastrointestinal disorders, including certain cancers. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings of related compounds, provides detailed experimental protocols for studying CCK2R antagonism, and visualizes the complex signaling networks and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting the gastrin/CCK2R axis.

Introduction: The Gastrin/CCK2R Axis

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal growth[1]. Its biological effects are primarily mediated through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR)[2][3]. The gastrin/CCK2R signaling axis is a key regulator of gastrointestinal physiology. However, aberrant activation of this pathway has been linked to the proliferation and survival of various cancer cells, particularly in gastrointestinal malignancies[3][4]. This has positioned the CCK2R as a promising therapeutic target for the development of novel anti-cancer agents.

This compound is a selective CCK2R antagonist that has been investigated for its potential therapeutic applications. By competitively inhibiting the binding of gastrin to CCK2R, this compound can block the downstream signaling cascades that promote tumor growth and survival. This guide will delve into the specifics of this compound's interaction with the gastrin-related pathways.

Mechanism of Action: this compound as a CCK2R Antagonist

This compound functions as a competitive antagonist at the CCK2 receptor. This means it binds to the receptor at the same site as the endogenous ligand, gastrin, but does not activate the receptor. This blockade prevents the conformational changes in the CCK2R that are necessary to initiate intracellular signaling. The primary consequence of this compound's action is the inhibition of gastrin-induced cellular responses.

The Gastrin-CCK2R Signaling Cascade

Upon binding of gastrin, the CCK2R activates several downstream signaling pathways that are crucial for cellular processes like proliferation, differentiation, and apoptosis. The inhibition of these pathways is the fundamental mechanism behind the therapeutic potential of this compound. The major signaling cascades initiated by CCK2R activation include:

-

Phospholipase C (PLC) Pathway: Activation of Gq/11 proteins by CCK2R leads to the stimulation of PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream transcription factors involved in cell growth.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The gastrin/CCK2R axis can activate the MAPK/ERK pathway, a central signaling cascade that regulates cell proliferation and survival.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: CCK2R activation can also lead to the stimulation of the PI3K/Akt pathway, another critical regulator of cell survival and proliferation.

-

Src Family Kinases: The non-receptor tyrosine kinase Src has been shown to be activated downstream of CCK2R, contributing to the proliferative effects of gastrin.

By blocking the initial binding of gastrin, this compound effectively prevents the initiation of these complex signaling networks.

Caption: Gastrin/CCK2R Signaling Pathway and this compound's Point of Intervention.

Quantitative Data on CCK2R Antagonists

Table 1: Binding Affinity of CCK2R Antagonists

| Compound | Receptor | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| Z-360 | Human CCK2R | Competition Binding | [¹²⁵I]Gastrin-17 | HEK293 cells | - | ~1 | |

| YM022 | Rat CCK2R | Functional Assay (Pancreastatin Secretion) | Gastrin | Isolated ECL cells | - | 0.5 | |

| L-740,093 | Rat CCK2R | Functional Assay (Pancreastatin Secretion) | Gastrin | Isolated ECL cells | - | 7.8 | |

| AG041R | Rat CCK2R | Functional Assay (Pancreastatin Secretion) | Gastrin | Isolated ECL cells | - | 2.2 | |

| Devazepide | Rat CCK2R | Functional Assay (Pancreastatin Secretion) | Gastrin | Isolated ECL cells | - | ~800 |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: In Vitro Efficacy of CCK2R Antagonists on Cell Proliferation

| Compound | Cell Line | Assay Type | Stimulus | IC50 (µM) | Reference |

| Proglumide | AGS/SGC-7901 | MTT Assay | Gastrin | Not Specified | |

| Lorglumide | AR4-2J | [³H]thymidine incorporation | Gastrin | ~10 |

Note: IC50 in this context refers to the concentration of the antagonist required to inhibit 50% of the gastrin-stimulated cell proliferation.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize CCK2R antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCK2R.

Objective: To determine the Ki or IC50 value of a test compound for the CCK2R.

Materials:

-

Cell membranes prepared from cells overexpressing CCK2R (e.g., HEK293-CCK2R).

-

Radiolabeled ligand (e.g., [¹²⁵I]-Gastrin).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 of a test compound in inhibiting gastrin-induced cell proliferation.

Materials:

-

Gastrin-responsive cancer cell line (e.g., AGS-CCK2R).

-

Cell culture medium and supplements.

-

Gastrin.

-

Test compound (e.g., this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing gastrin (to stimulate proliferation) and varying concentrations of the test compound. Include control wells with gastrin alone and medium alone.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the gastrin-stimulated control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

Caption: Workflow for an MTT Cell Proliferation Assay.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in a gastric cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Gastric cancer cell line that expresses CCK2R (e.g., AGS-CCK2R, NCI-N87).

-

Matrigel (optional, to enhance tumor formation).

-

Test compound (e.g., this compound) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of the gastric cancer cells (with or without Matrigel) into the flank of the immunocompromised mice.

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth.

-

Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predefined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Data Collection: Record tumor volumes and body weights of the mice.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a specific duration of treatment.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to evaluate the anti-tumor efficacy of the test compound. Tumor growth inhibition (TGI) can be calculated.

Caption: Workflow for an In Vivo Xenograft Model Study.

Clinical Development Landscape

While extensive preclinical studies have highlighted the therapeutic potential of CCK2R antagonists, clinical development has been challenging. Information on clinical trials specifically for this compound in gastrointestinal cancers is limited in the public domain. However, other CCK2R antagonists have progressed to clinical trials for various indications. For instance, Netazepide and Z-360 are two such compounds that have undergone clinical development for the treatment of gastric neuroendocrine tumors and pancreatic cancer, respectively. The outcomes of these trials will be instrumental in validating the clinical utility of targeting the gastrin/CCK2R pathway in cancer therapy.

Conclusion

This compound, as a selective CCK2R antagonist, holds promise as a therapeutic agent for diseases driven by the gastrin/CCK2R signaling axis, including certain gastrointestinal cancers. Its mechanism of action, centered on the blockade of gastrin-induced pro-proliferative and anti-apoptotic signaling pathways, provides a strong rationale for its development. While specific quantitative data for this compound remains limited in publicly accessible literature, the information available for other compounds in its class underscores the potential of this therapeutic strategy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to further investigate the role of this compound and other CCK2R antagonists in the context of gastrin-related pathologies, with the ultimate goal of translating these scientific findings into novel clinical interventions.

References

Methodological & Application

Itriglumide Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide, also known as proglumide, is a non-selective cholecystokinin (CCK) receptor antagonist with affinity for both CCK-A and CCK-B receptors.[1] It has garnered significant interest in oncological research, particularly for its potential in treating pancreatic and hepatocellular carcinomas. This compound has been shown to inhibit the growth of cancer cells, reduce tumor-associated fibrosis, and enhance the efficacy of chemotherapy and immunotherapy.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell proliferation, apoptosis, and cell cycle progression. Additionally, quantitative data on its efficacy and a summary of the key signaling pathways it modulates are presented.

Introduction

Cholecystokinin (CCK) receptors, primarily the CCK-A and CCK-B subtypes, are G-protein coupled receptors that are often overexpressed in various cancers, including pancreatic, colon, and hepatocellular carcinoma.[4] The binding of their ligands, CCK and gastrin, triggers intracellular signaling cascades that promote cell proliferation, survival, and migration. This compound acts as a competitive antagonist at these receptors, thereby blocking these downstream effects and exhibiting anti-tumor activity. Understanding the experimental application of this compound is crucial for researchers investigating its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for this compound (Proglumide) in various cancer cell lines.

Table 1: In Vitro Concentrations of this compound (Proglumide) Used in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |

| HT29 | Colon Cancer | 6.5 mM (IC50) | Not Specified | Inhibition of [3H]-thymidine incorporation | MedchemExpress |

| HepG2 | Hepatocellular Carcinoma | 20 nM | 24 hours | Altered gene expression | (Shivapurkar et al., 2023) |

| Dt81Hepa1-6 | Hepatocellular Carcinoma | 20 nM, 40 nM | 8 and 24 hours | Downregulation of fibrosis-associated genes | (Shivapurkar et al., 2023) |

| Pancreatic Stellate Cells (murine and human) | Pancreatic | Not Specified | Not Specified | Induced quiescence, decreased migration, proliferation, and collagen formation | (Smith et al., 2023) |

| MC-26 | Colon Adenocarcinoma | Not Specified | Not Specified | Inhibition of tumor growth in vivo | (McGregor et al., 1985) |

Table 2: IC50 Values of this compound (Proglumide) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| HT29 | Colon Cancer | 6.5 mM | [3H]-thymidine incorporation | MedchemExpress |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Proglumide)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Proglumide)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Proglumide)

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in cell culture.

Caption: this compound's mechanism of action via CCK receptor antagonism.

References

- 1. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Itriglumide in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Itriglumide (also known as Loxiglumide or CR 1505) dosage and administration for in vivo animal studies, based on peer-reviewed literature. This compound is a potent and selective cholecystokinin A (CCK-A) receptor antagonist that has been investigated for its therapeutic potential in various conditions, including pancreatitis and pancreatic cancer.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the quantitative data on this compound dosage from various in vivo animal studies.

Table 1: this compound Dosage in Rodent Models of Pancreatitis

| Animal Model | Species | Route of Administration | Dosage | Dosing Schedule | Key Findings |

| Caerulein-Induced Acute Pancreatitis | Mouse | Intravenous (IV) | 1, 3, and 10 mg/kg | Six injections, 30 minutes prior to each of six hourly caerulein injections. | Dose-dependent inhibition of pancreatic weight and serum amylase increase. Significant effect at 10 mg/kg.[1] |

| Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis | Rat | Intravenous (IV) Infusion | 6, 18, and 60 mg/kg/h | 30-minute infusion starting 5 minutes before pancreatitis induction. | Significantly prolonged survival at 18 and 60 mg/kg/h.[1] |

| Closed Duodenal Loop-Induced Edematous Pancreatitis | Rat | Intravenous (IV) Infusion | 1, 3, and 10 mg/kg/h | 3-hour infusion. | Improved biochemical and pathological changes.[1] |

| Caerulein-Induced Acute Pancreatitis (Post-treatment) | Rat | Not Specified | 50 mg/kg | Three times a day for 6 days, starting 24 hours after pancreatitis induction. | Accelerated the increase in pancreatic amylase and lipase content.[2] |

Table 2: this compound Dosage in Other Animal Models

| Animal Model | Species | Route of Administration | Dosage | Dosing Schedule | Key Findings |

| Human Pancreatic Cancer Xenograft | Nude Mouse | Subcutaneous (SC) | 250 mg/kg | Twice a day for 28 days. | Significantly inhibited tumor growth.[3] |

| Human Gastrointestinal Cancer Xenografts | Nude Mouse | Subcutaneous (SC) or Intragastric | 250 mg/kg | Daily for 14 days. | Inhibited the growth of two pancreatic cancer lines. |

| Meal-Stimulated Pancreatic Exocrine Secretion | Dog (conscious, with chronic pancreatic fistula) | Intravenous (IV) | 10 mg/kg/h | Not specified. | Inhibited meal-stimulated outputs of pancreatic protein, amylase, and bicarbonate. |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the dosage tables.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice

Objective: To evaluate the effect of this compound on caerulein-induced acute pancreatitis.

Animal Model: Male mice.

Materials:

-

Caerulein (50 µg/kg)

-

This compound (1, 3, or 10 mg/kg)

-

Saline solution

-

Intravenous and intraperitoneal injection supplies

Procedure:

-

Induce acute pancreatitis by administering caerulein (50 µg/kg) via intraperitoneal (IP) injection six times at hourly intervals.

-

Administer this compound (1, 3, or 10 mg/kg) or saline (control) intravenously into the tail vein 30 minutes before each caerulein injection.

-

Four hours after the last caerulein injection, collect blood samples for measurement of serum amylase and lipase.

-

Euthanize the mice and excise the pancreas to measure pancreatic weight.

Protocol 2: Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats

Objective: To assess the effect of this compound on survival in a model of necrotizing pancreatitis.

Animal Model: Male rats.

Materials:

-

10% Sodium taurocholate

-

Caerulein (50 µg/kg)